Cas no 126921-17-3 (1H-Indole-3-carboxaldehyde, 7-fluoro-1-methyl-)

Technical Introduction: 1H-Indole-3-carboxaldehyde, 7-fluoro-1-methyl-, is a fluorinated indole derivative with a reactive aldehyde group at the 3-position and a methyl substituent at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the fluoro substituent at the 7-position enhances its electronic properties, making it valuable for designing bioactive molecules with improved binding affinity or metabolic stability. The aldehyde functionality allows for further derivatization via condensation or nucleophilic addition reactions. Its well-defined structure and purity ensure reproducibility in research and industrial applications, supporting its use in heterocyclic chemistry and medicinal chemistry projects.
1H-Indole-3-carboxaldehyde, 7-fluoro-1-methyl- structure
126921-17-3 structure
Product name:1H-Indole-3-carboxaldehyde, 7-fluoro-1-methyl-
CAS No:126921-17-3
MF:C10H8NOF
Molecular Weight:177.175
MDL:MFCD12025390
CID:3701477
PubChem ID:22139037

1H-Indole-3-carboxaldehyde, 7-fluoro-1-methyl- 化学的及び物理的性質

名前と識別子

    • 1H-Indole-3-carboxaldehyde, 7-fluoro-1-methyl-
    • SGYDDLOCFRLLMQ-UHFFFAOYSA-N
    • 126921-17-3
    • SCHEMBL1093392
    • 7-fluoro-1-methyl-1H-indole-3-carboxaldehyde
    • 7-Fluoro-1-methylindole-3-carboxaldehyde
    • 7-fluoro-1-methylindole-3-carbaldehyde
    • 7-fluoro-1-methyl-1H-indole-3-carbaldehyde
    • 1H-INDOLE-3-CARBOXALDEHYDE, 7-FLUORO-1-METHYL-
    • MDL: MFCD12025390
    • インチ: InChI=1S/C10H8FNO/c1-12-5-7(6-13)8-3-2-4-9(11)10(8)12/h2-6H,1H3
    • InChIKey: SGYDDLOCFRLLMQ-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 177.058992041Da
  • 同位素质量: 177.058992041Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 209
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.6
  • トポロジー分子極性表面積: 22Ų

1H-Indole-3-carboxaldehyde, 7-fluoro-1-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Matrix Scientific
222753-5g
7-Fluoro-1-methyl-1H-indole-3-carbaldehyde, 95% min
126921-17-3 95%
5g
$3150.00 2023-09-09
Matrix Scientific
222753-1g
7-Fluoro-1-methyl-1H-indole-3-carbaldehyde, 95% min
126921-17-3 95%
1g
$1050.00 2023-09-09

1H-Indole-3-carboxaldehyde, 7-fluoro-1-methyl- 関連文献

1H-Indole-3-carboxaldehyde, 7-fluoro-1-methyl-に関する追加情報

Introduction to 1H-Indole-3-carboxaldehyde, 7-fluoro-1-methyl- (CAS No. 126921-17-3) and Its Emerging Applications in Chemical Biology

1H-Indole-3-carboxaldehyde, 7-fluoro-1-methyl-, identified by its CAS number 126921-17-3, is a fluorinated indole derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural motifs, exhibits promising properties that make it a valuable scaffold for the development of novel bioactive molecules. The presence of both a formyl group and a fluorine substituent at strategic positions within its molecular framework enhances its potential as a precursor in synthetic chemistry and as an intermediate in drug discovery pipelines.

The indole core is a well-documented pharmacophore in medicinal chemistry, with numerous natural products and synthetic analogs demonstrating diverse biological activities. Among these, derivatives featuring aldehyde functionalities are particularly intriguing due to their reactivity in forming Schiff bases, heterocyclic compounds, and other complex structures. The fluorine atom, introduced at the 7-position of the indole ring, further modulates the electronic and steric properties of the molecule, influencing its interactions with biological targets.

In recent years, the incorporation of fluorine into pharmaceutical compounds has been extensively studied for its ability to improve metabolic stability, binding affinity, and oral bioavailability. The methyl group at the 1-position adds another layer of structural complexity, which can be exploited to fine-tune physicochemical properties such as lipophilicity and solubility. These features collectively make 1H-Indole-3-carboxaldehyde, 7-fluoro-1-methyl- a versatile building block for designing molecules with tailored biological activities.

One of the most compelling aspects of this compound is its utility in the synthesis of more complex scaffolds through condensation reactions with various nucleophiles. For instance, the formyl group can participate in condensation reactions with amines or hydrazines to yield Schiff bases or hydrazones, respectively. These derivatives have been explored for their potential antimicrobial, anti-inflammatory, and anticancer properties. Moreover, the fluorinated indole system can serve as a template for generating analogs with enhanced selectivity toward specific biological pathways.

Recent advancements in computational chemistry have enabled the rapid screening of virtual libraries containing derivatives like 1H-Indole-3-carboxaldehyde, 7-fluoro-1-methyl- to identify lead compounds for further optimization. Machine learning models trained on experimental data have demonstrated the ability to predict binding affinities and pharmacokinetic profiles with high accuracy. This approach has accelerated the drug discovery process by allowing researchers to prioritize promising candidates based on both structural features and predicted biological activity.

The compound’s relevance extends beyond academic research; it has been leveraged in industrial settings for the development of novel therapeutics. For example, pharmaceutical companies have utilized fluorinated indole derivatives as intermediates in multi-step syntheses aimed at producing drugs with improved efficacy and reduced side effects. The ability to modify key functional groups while maintaining core structural integrity provides chemists with unparalleled flexibility in designing next-generation medications.

From a synthetic chemistry perspective, 1H-Indole-3-carboxaldehyde, 7-fluoro-1-methyl- exemplifies the importance of heterocyclic compounds in modern drug development. Its synthesis typically involves multi-step procedures starting from commercially available precursors such as fluoro-substituted tryptophan or its derivatives. Advanced catalytic methods have been developed to streamline these processes while maintaining high yields and purity standards required for pharmaceutical applications.

The role of fluorine-containing compounds in medicinal chemistry cannot be overstated; they represent one of the most successful strategies for enhancing drug-like properties. The electron-withdrawing nature of fluorine at the 7-position influences electronic distributions across the indole ring, which can modulate interactions with enzymes or receptors. This modulation is critical for achieving optimal pharmacological effects while minimizing off-target interactions.

In conclusion,1H-Indole-3-carboxaldehyde, 7-fluoro-1-methyl- (CAS No. 126921-17-3) stands as a testament to the power of structural diversity in chemical biology. Its unique combination of functional groups makes it an indispensable tool for researchers aiming to develop innovative therapeutics. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a pivotal role in shaping the future of drug discovery and development.

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